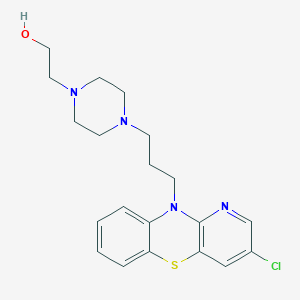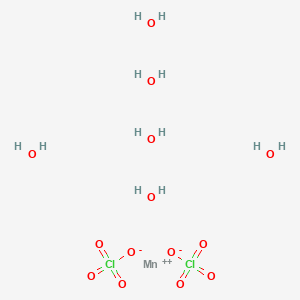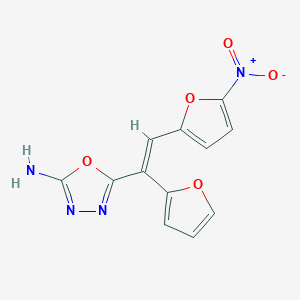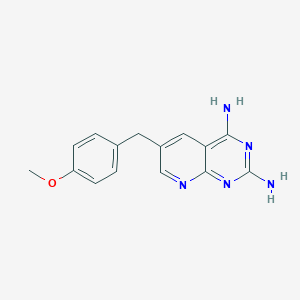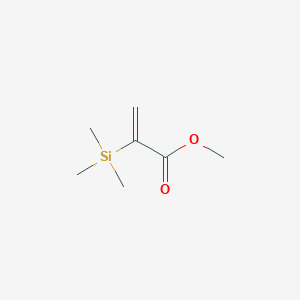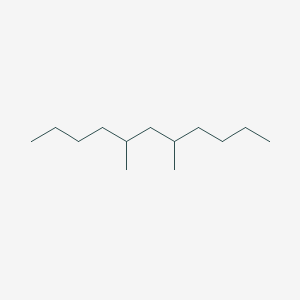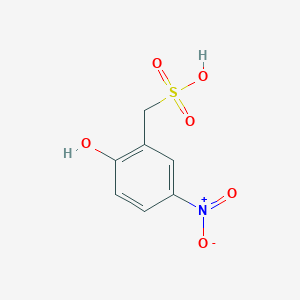
2-Hydroxy-5-nitro-alpha-toluenesulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-5-nitro-alpha-toluenesulfonic acid (HNAT) is a chemical compound that has been used extensively in scientific research. It is a derivative of toluene and is commonly used as a reagent in organic synthesis. HNAT has also been studied for its potential pharmacological properties, particularly its anti-inflammatory and anti-tumor effects.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-5-nitro-alpha-toluenesulfonic acid is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and cancer development. 2-Hydroxy-5-nitro-alpha-toluenesulfonic acid has also been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that is involved in the regulation of immune responses and cell growth.
Biochemische Und Physiologische Effekte
2-Hydroxy-5-nitro-alpha-toluenesulfonic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2-Hydroxy-5-nitro-alpha-toluenesulfonic acid has been shown to have antioxidant properties, which may contribute to its anti-inflammatory and anti-tumor effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-Hydroxy-5-nitro-alpha-toluenesulfonic acid in lab experiments is its high purity and stability. It is also relatively easy to synthesize and purify, making it a cost-effective reagent for organic synthesis and biochemical assays. However, one limitation of using 2-Hydroxy-5-nitro-alpha-toluenesulfonic acid is its potential toxicity. It has been shown to have cytotoxic effects on certain cell types, and caution should be taken when handling and disposing of the compound.
Zukünftige Richtungen
There are several future directions for research on 2-Hydroxy-5-nitro-alpha-toluenesulfonic acid. One area of interest is its potential as a treatment for cancer. Further studies are needed to determine the optimal dosage and delivery method for 2-Hydroxy-5-nitro-alpha-toluenesulfonic acid, as well as its efficacy in different types of cancer. Another area of interest is the development of 2-Hydroxy-5-nitro-alpha-toluenesulfonic acid derivatives with improved pharmacological properties. Finally, more research is needed to fully understand the mechanism of action of 2-Hydroxy-5-nitro-alpha-toluenesulfonic acid and its effects on different cell types and signaling pathways.
Synthesemethoden
2-Hydroxy-5-nitro-alpha-toluenesulfonic acid can be synthesized through the nitration of alpha-toluenesulfonic acid. The reaction is carried out in the presence of sulfuric acid and nitric acid, and the product is purified through recrystallization. The yield of 2-Hydroxy-5-nitro-alpha-toluenesulfonic acid can be improved through the use of a catalyst, such as copper sulfate or zinc sulfate.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-5-nitro-alpha-toluenesulfonic acid has been used in a variety of scientific research applications, including organic synthesis, drug development, and biochemical assays. It has been shown to have anti-inflammatory and anti-tumor effects, and has been studied as a potential treatment for cancer and other diseases.
Eigenschaften
CAS-Nummer |
18690-42-1 |
|---|---|
Produktname |
2-Hydroxy-5-nitro-alpha-toluenesulfonic acid |
Molekularformel |
C7H7NO6S |
Molekulargewicht |
233.2 g/mol |
IUPAC-Name |
(2-hydroxy-5-nitrophenyl)methanesulfonic acid |
InChI |
InChI=1S/C7H7NO6S/c9-7-2-1-6(8(10)11)3-5(7)4-15(12,13)14/h1-3,9H,4H2,(H,12,13,14) |
InChI-Schlüssel |
VZGUELDCIMLXIM-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CS(=O)(=O)O)O |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CS(=O)(=O)O)O |
Andere CAS-Nummern |
18690-42-1 |
Synonyme |
2-HNATS 2-hydroxy-5-nitro-alpha-toluenesulfonic acid 2-hydroxy-5-nitro-alpha-toluenesulfonic acid sodium salt 2-hydroxy-5-nitrobenzylsulfonic acid 2-hydroxy-5-nitrobenzylsulfonic acid monohydrate sodium 2-hydroxy-5-nitro-alpha-toluenesulfonate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



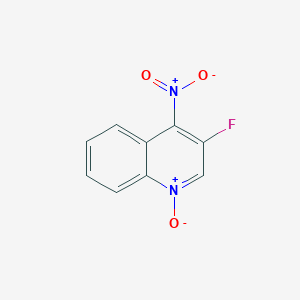
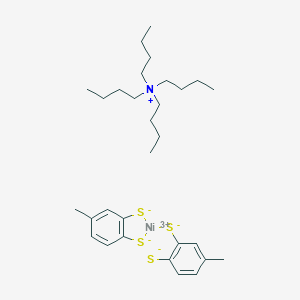
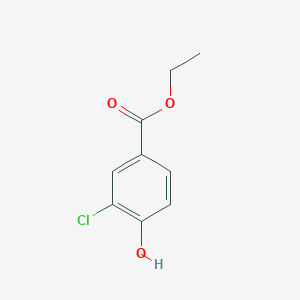
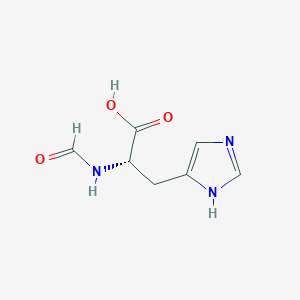
![3-Bromoimidazo[1,2-B]pyridazine](/img/structure/B100983.png)
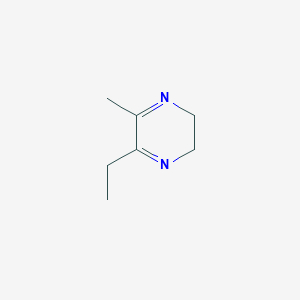
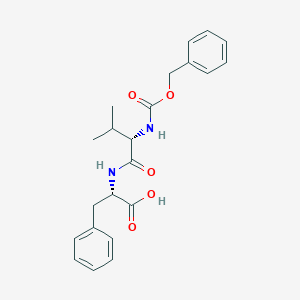
![2,4,7,9-Tetrachloro-3,8-dimethoxy-1,6-dimethyl-11H-dibenzo[b,E][1,4]dioxepin-11-one](/img/structure/B100987.png)
